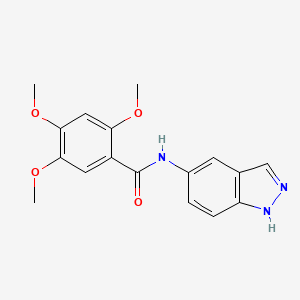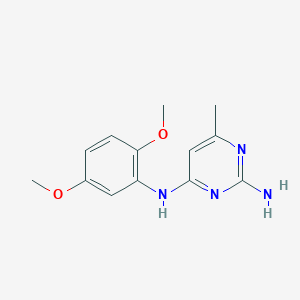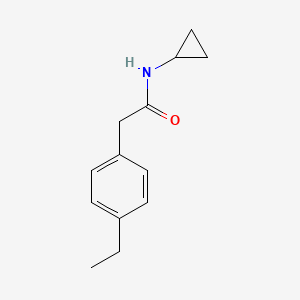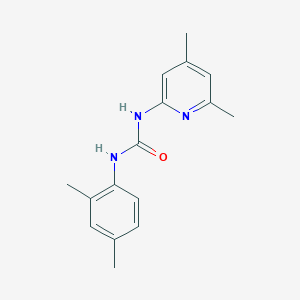
N-(1H-indazol-5-yl)-2,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indazol-5-yl)-2,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-5-yl)-2,4,5-trimethoxybenzamide typically involves the formation of the indazole core followed by the introduction of the benzamide moiety. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction. This typically involves the reaction of the indazole derivative with 2,4,5-trimethoxybenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-5-yl)-2,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides or indazole derivatives.
Scientific Research Applications
N-(1H-indazol-5-yl)-2,4,5-trimethoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological functions of indazole derivatives and their interactions with biological targets.
Chemical Biology: The compound is used in chemical biology to investigate the mechanisms of action of indazole-based inhibitors and their effects on cellular processes.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(1H-indazol-5-yl)-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. For example, it may inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression . This can result in the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
N-(1H-indazol-5-yl)-2,4,5-trimethoxybenzamide can be compared with other indazole derivatives, such as:
N-(1H-indazol-5-yl)-2,4-dimethoxybenzamide: Lacks one methoxy group compared to the target compound, which may affect its biological activity and potency.
N-(1H-indazol-5-yl)-2,4,5-trimethoxybenzoic acid: Contains a carboxylic acid group instead of an amide group, which may influence its solubility and pharmacokinetic properties.
N-(1H-indazol-5-yl)-2,4,5-trimethoxyphenylacetamide: Contains an acetamide group instead of a benzamide group, which may alter its binding affinity to molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trimethoxybenzamide moiety, which can enhance its interactions with biological targets and improve its therapeutic potential.
Properties
IUPAC Name |
N-(1H-indazol-5-yl)-2,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-22-14-8-16(24-3)15(23-2)7-12(14)17(21)19-11-4-5-13-10(6-11)9-18-20-13/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSQGSVOSKYWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)NN=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5266192.png)

![5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-(2-furyl)pyrimidine](/img/structure/B5266202.png)
![2-(4-chlorophenyl)-4-[(3-pyridin-2-ylisoxazol-5-yl)methyl]morpholine](/img/structure/B5266205.png)


![N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valine](/img/structure/B5266236.png)
![N-(2-chlorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5266239.png)
![N-(3-amino-3-oxopropyl)-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5266240.png)
![2-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5266247.png)
![3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one](/img/structure/B5266248.png)
![3-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropan-1-ol](/img/structure/B5266260.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266280.png)
